molecular formula BO3-3 B1201080 Borate CAS No. 14213-97-9

Borate

Cat. No. B1201080
Key on ui cas rn: 14213-97-9
M. Wt: 58.81 g/mol
InChI Key: BTBUEUYNUDRHOZ-UHFFFAOYSA-N
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Patent
US08921111B2

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 μL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3]CC(=O)O.N[C@H](C(O)=O)C[C:14](=O)[OH:15].[OH2:20].[B:21]([O-:24])([O-:23])[O-:22]>>[B:21]([O-:24])([O-:23])[O-:22].[CH2:14]([OH:15])[C:2]([NH2:1])([CH2:3][OH:20])[CH2:8][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Four
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(O)=O)C(=O)O
Step Six
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
300 μL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for a final volume of 200 μL, and incubated at room temperature for at least 15 min
CUSTOM
Type
CUSTOM
Details
Transfection polyplexes were formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
B([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921111B2

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 μL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3]CC(=O)O.N[C@H](C(O)=O)C[C:14](=O)[OH:15].[OH2:20].[B:21]([O-:24])([O-:23])[O-:22]>>[B:21]([O-:24])([O-:23])[O-:22].[CH2:14]([OH:15])[C:2]([NH2:1])([CH2:3][OH:20])[CH2:8][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Four
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(O)=O)C(=O)O
Step Six
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
300 μL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for a final volume of 200 μL, and incubated at room temperature for at least 15 min
CUSTOM
Type
CUSTOM
Details
Transfection polyplexes were formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
B([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921111B2

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 μL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3]CC(=O)O.N[C@H](C(O)=O)C[C:14](=O)[OH:15].[OH2:20].[B:21]([O-:24])([O-:23])[O-:22]>>[B:21]([O-:24])([O-:23])[O-:22].[CH2:14]([OH:15])[C:2]([NH2:1])([CH2:3][OH:20])[CH2:8][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Four
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(O)=O)C(=O)O
Step Six
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
300 μL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for a final volume of 200 μL, and incubated at room temperature for at least 15 min
CUSTOM
Type
CUSTOM
Details
Transfection polyplexes were formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
B([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921111B2

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 μL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3]CC(=O)O.N[C@H](C(O)=O)C[C:14](=O)[OH:15].[OH2:20].[B:21]([O-:24])([O-:23])[O-:22]>>[B:21]([O-:24])([O-:23])[O-:22].[CH2:14]([OH:15])[C:2]([NH2:1])([CH2:3][OH:20])[CH2:8][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Four
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(O)=O)C(=O)O
Step Six
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
300 μL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Name
DNA
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for a final volume of 200 μL, and incubated at room temperature for at least 15 min
CUSTOM
Type
CUSTOM
Details
Transfection polyplexes were formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
B([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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